N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide is a complex organic compound with the molecular formula and a molecular weight of 335.35 g/mol. This compound is characterized by its unique structure that incorporates both thiadiazole and benzamide functionalities, which contribute to its diverse chemical properties and potential applications in research. The compound is often utilized in various scientific studies due to its intriguing pharmacological activities and structural characteristics.
The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide typically involves several key steps:
These methods are essential for ensuring that the compound maintains its desired chemical properties for further applications in research and development.
The molecular structure of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide can be represented using various chemical notations:
InChI=1S/C15H18N3O4S/c1-18-13-7-6-12(9-14(13)19(2)23(18,21)22)17-15(20)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,20)
LKQMZSFQVPFIBZ-UHFFFAOYSA-N
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(S1(=O)=O)C
These notations provide insight into the compound's connectivity and stereochemistry. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide participates in various chemical reactions:
These reactions are crucial for exploring the compound's potential as a precursor for more complex molecules or as a functional agent in biological assays.
The mechanism of action for N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide involves its interaction with specific biological targets. Research indicates that compounds with similar structures may act on cellular pathways by:
Understanding these mechanisms is vital for developing therapeutic applications and assessing the compound's efficacy in various biological contexts.
The physical and chemical properties of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide include:
These properties are essential for determining the compound's stability under different conditions and its suitability for specific applications in research.
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide has several scientific uses:
The ongoing research into this compound highlights its potential impact on medicinal chemistry and material science fields.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1